3-(2,4-Dimethoxyphenyl)propan-1-amine
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Overview
Description
3-(2,4-Dimethoxyphenyl)propan-1-amine is an organic compound belonging to the class of phenethylamines It is characterized by the presence of a phenyl ring substituted with two methoxy groups at the 2 and 4 positions, and a propan-1-amine chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,4-Dimethoxyphenyl)propan-1-amine can be achieved through several methods. One common approach involves the reduction of the corresponding nitro compound, 3-(2,4-dimethoxyphenyl)propan-1-nitro, using reducing agents such as hydrogen in the presence of a palladium catalyst or iron in acetic acid . Another method involves the reductive amination of 3-(2,4-dimethoxyphenyl)propan-1-one with ammonia or an amine in the presence of a reducing agent like sodium cyanoborohydride .
Industrial Production Methods: Industrial production of this compound typically involves large-scale reductive amination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-(2,4-Dimethoxyphenyl)propan-1-amine undergoes various chemical reactions, including:
Reduction: Reduction of the compound can lead to the formation of the corresponding alcohol or hydrocarbon.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic conditions, chromium trioxide in acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, hydrogen in the presence of a palladium catalyst.
Substitution: Sodium hydride, potassium tert-butoxide, and various nucleophiles such as amines or thiols.
Major Products:
Scientific Research Applications
3-(2,4-Dimethoxyphenyl)propan-1-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(2,4-Dimethoxyphenyl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a ligand, binding to these targets and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
3-(3,4-Dimethoxyphenyl)propan-1-amine: Similar structure but with methoxy groups at the 3 and 4 positions.
2,5-Dimethoxyamphetamine: A related compound with a different substitution pattern on the phenyl ring.
4-Bromo-2,5-dimethoxyphenethylamine: Another phenethylamine derivative with different substituents.
Uniqueness: 3-(2,4-Dimethoxyphenyl)propan-1-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of methoxy groups at the 2 and 4 positions can affect the compound’s electronic properties and its interactions with molecular targets, making it distinct from other similar compounds .
Properties
Molecular Formula |
C11H17NO2 |
---|---|
Molecular Weight |
195.26 g/mol |
IUPAC Name |
3-(2,4-dimethoxyphenyl)propan-1-amine |
InChI |
InChI=1S/C11H17NO2/c1-13-10-6-5-9(4-3-7-12)11(8-10)14-2/h5-6,8H,3-4,7,12H2,1-2H3 |
InChI Key |
AGBIQJYUSSEZCZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)CCCN)OC |
Origin of Product |
United States |
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